molecular formula C20H21N3O3 B2542902 N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034298-83-2

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2542902
CAS No.: 2034298-83-2
M. Wt: 351.406
InChI Key: ZHFFSUKSVANXEV-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features an indole moiety, a tetrahydrofuran ring, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Synthesis of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor using an acid catalyst.

    Coupling with Nicotinamide: Finally, the tetrahydrofuran derivative is coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its structural similarity to natural compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)nicotinamide: Lacks the tetrahydrofuran ring.

    6-((Tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the indole moiety.

    N-(2-(1H-indol-3-yl)ethyl)-nicotinamide derivatives: Variations in the substituents on the indole or nicotinamide rings.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both the indole and tetrahydrofuran moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(15-5-6-19(23-12-15)26-16-8-10-25-13-16)21-9-7-14-11-22-18-4-2-1-3-17(14)18/h1-6,11-12,16,22H,7-10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFSUKSVANXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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